2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1137949-71-3
VCID: VC15764664
InChI: InChI=1S/C10H13FN2.ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H
SMILES:
Molecular Formula: C10H14ClFN2
Molecular Weight: 216.68 g/mol

2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride

CAS No.: 1137949-71-3

Cat. No.: VC15764664

Molecular Formula: C10H14ClFN2

Molecular Weight: 216.68 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride - 1137949-71-3

Specification

CAS No. 1137949-71-3
Molecular Formula C10H14ClFN2
Molecular Weight 216.68 g/mol
IUPAC Name 2-fluoro-4-piperidin-4-ylpyridine;hydrochloride
Standard InChI InChI=1S/C10H13FN2.ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H
Standard InChI Key RTQJKJFOASDTBH-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=CC(=NC=C2)F.Cl

Introduction

Key Findings

2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (CAS: 1137950-30-1) is a heterocyclic aromatic compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. Combining a fluorinated pyridine ring with a piperidine moiety, this compound exhibits molecular versatility, enabling interactions with biological targets such as neurotransmitter receptors and metabolic enzymes . Its synthesis involves multi-step organic reactions, and its safety profile necessitates careful handling due to potential toxicity. Below, we present a detailed exploration of its chemical identity, synthesis, applications, and safety considerations.

Chemical Identity and Structural Features

Molecular Characteristics

2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride belongs to the class of piperidine-substituted pyridines. Its molecular formula is C₁₀H₁₄ClFN₂, with a molecular weight of 216.68 g/mol. The compound’s IUPAC name is 2-fluoro-5-piperidin-4-ylpyridine hydrochloride, and its structure features:

  • A pyridine ring with a fluorine atom at the 2-position.

  • A piperidine group substituted at the 4-position of the pyridine ring.

  • A hydrochloride salt form enhancing stability and solubility .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClFN₂
Molecular Weight216.68 g/mol
SMILESC1CNCCC1C2=CN=C(C=C2)F.Cl
InChI KeyFVGXHLPORGIWDG-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-fluoro-4-(piperidin-4-yl)pyridine hydrochloride typically involves:

  • Nucleophilic Substitution: Reacting 2-chloro-5-fluoropyridine with piperidin-4-ylmethanol under basic conditions.

  • Hydrogenation: Reducing pyridine intermediates to piperidine derivatives using catalysts like palladium or Raney nickel .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Critical Reaction Parameters:

  • Temperature: 60–90°C for optimal yield .

  • Solvents: Dimethylformamide (DMF) or methanol .

  • Catalysts: Sodium hydride or potassium carbonate .

Physicochemical Properties

PropertyValueSource
AppearanceWhite to off-white solid
Melting PointNot reported
LogP (Partition Coefficient)Estimated 1.2–1.8
TargetActivity (IC₅₀)Model SystemSource
CH24H8.5 nM (analog compound)In vitro
Serotonin ReceptorModerate binding affinityRodent models

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison

CompoundMolecular FormulaKey Features
2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochlorideC₁₀H₁₅Cl₂FN₂Higher solubility, dual chloride ions
3-Fluoro-4-(piperidin-4-yl)pyridine hydrochlorideC₁₀H₁₄ClFN₂Altered fluorine position, distinct receptor binding
4-(Piperidin-4-yl)pyridine hydrochlorideC₁₀H₁₅ClN₂Lacks fluorine, reduced bioactivity

Recent Advances and Future Directions

Innovations in Synthesis

Recent methodologies emphasize:

  • Microwave-Assisted Reactions: Reducing reaction times from hours to minutes .

  • Green Chemistry: Using ionic liquids or water as solvents to minimize environmental impact .

Therapeutic Prospects

Ongoing research focuses on:

  • Central Nervous System (CNS) Disorders: Optimizing blood-brain barrier penetration for Alzheimer’s disease applications .

  • Anticancer Agents: Exploring piperidine-pyridine hybrids for kinase inhibition .

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